N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

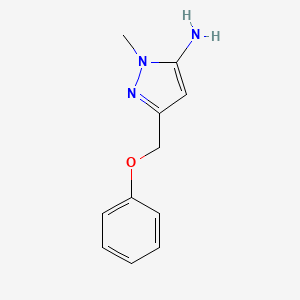

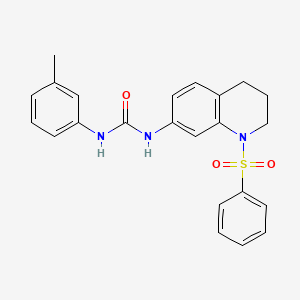

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a 2,4-dimethoxyphenyl group and a 1,3,4-oxadiazol-2-yl group. The benzamide moiety is also substituted with a fluorine atom at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core structure, with the aforementioned substitutions. The 2,4-dimethoxyphenyl and 1,3,4-oxadiazol-2-yl groups would contribute to the overall polarity and potential reactivity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine and oxadiazole groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both electron-donating and electron-withdrawing groups could affect its solubility, melting point, and other properties .Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide derivatives demonstrate significant antimicrobial and anti-proliferative activities. Compounds synthesized from this class have shown inhibitory effects against pathogenic bacteria and yeasts, such as Candida albicans. Additionally, they exhibit anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid, and breast cancer cells (Al-Wahaibi et al., 2021).

Antitumor Properties

Certain analogues of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide show potent antitumor properties. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has been identified as having selective inhibitory activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).

Synthesis and Biological Activity

The synthesis of various derivatives of 1,3,4-oxadiazoles containing the N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide structure has been explored for their biological activities. These derivatives have been evaluated for antifungal, anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells, showing promising results in various assays (Koçyiğit-Kaymakçıoğlu et al., 2012).

Anticonvulsant Properties

Some 1,3,4-oxadiazole derivatives, including those related to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide, have shown potential as anticonvulsant agents. These compounds interact with benzodiazepine receptors, which is thought to mediate their anticonvulsant activity (Zarghi et al., 2008).

Potential in Antipsychotic Treatment

Derivatives of 1,3,4-oxadiazoles related to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide have been explored for their potential use as antipsychotic agents. These compounds have shown activity in behavioral animal tests and do not interact with dopamine receptors, indicating a novel mechanism of action (Wise et al., 1987).

Future Directions

properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4/c1-23-12-6-7-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGONPZSLOSXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2471768.png)

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide](/img/structure/B2471769.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethenylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471773.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide](/img/structure/B2471774.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2471779.png)

![N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride](/img/structure/B2471782.png)

![1-Tert-butyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2471783.png)

![5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2471785.png)

![1-[4-(4-{[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2471789.png)